2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic compound belonging to the family of benzimidazoles. Known for its complex structure, this compound exhibits unique chemical properties that have piqued the interest of researchers in various fields, including medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone involves a multistep process starting with the formation of the benzimidazole core. This is achieved through the cyclization of o-phenylenediamine with carboxylic acid or its derivatives under acidic conditions. The subsequent steps involve the attachment of the piperazine ring and the phenylpyrimidine moiety, which are introduced through nucleophilic substitution and coupling reactions, respectively. Typical reaction conditions include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis are often employed to enhance reaction rates and efficiency. Industrial methods also focus on reducing the use of hazardous solvents and reagents to comply with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common Reagents and Conditions: Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. Reactions are typically carried out under controlled conditions, with temperature and pH being critical parameters. Major Products: The oxidation reactions yield oxygenated derivatives, while reduction reactions produce deoxygenated compounds. Substitution reactions lead to various derivatives depending on the substituent introduced.
Scientific Research Applications
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure provides a versatile framework for developing novel compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving benzimidazole derivatives.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Utilized in the development of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is primarily based on its ability to interact with biological macromolecules. The compound targets enzymes and receptors by binding to their active sites, thereby inhibiting their normal function. This interaction disrupts key pathways involved in cell growth and proliferation, explaining its potential anticancer effects. Additionally, the compound may interfere with microbial enzymes, leading to its antimicrobial activity.
Comparison with Similar Compounds
When compared with similar compounds, such as 2-(1H-benzo[d]imidazol-1-yl)-1-(4-piperazin-1-yl)ethanone and 2-(1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone, 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone stands out due to the presence of the phenylpyrimidine moiety. This structural difference imparts unique chemical properties and biological activities, making it more effective in certain applications. For example:
2-(1H-benzo[d]imidazol-1-yl)-1-(4-piperazin-1-yl)ethanone
: Lacks the phenylpyrimidine group, resulting in different reactivity and biological activity.
2-(1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
: Contains a phenyl group instead of the phenylpyrimidine group, which affects its interaction with molecular targets.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c30-23(15-29-17-26-19-8-4-5-9-21(19)29)28-12-10-27(11-13-28)22-14-20(24-16-25-22)18-6-2-1-3-7-18/h1-9,14,16-17H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTROQZNKJXVYOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.